MK 410

Description

Properties

CAS No. |

40738-05-4 |

|---|---|

Molecular Formula |

C21H23NO3S |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C21H23NO3S/c1-13(21(23)24)20-14(2)22(12-15-5-8-17(26-4)9-6-15)19-10-7-16(25-3)11-18(19)20/h5-11,13H,12H2,1-4H3,(H,23,24) |

InChI Key |

QTUGRCJHUSVWGW-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK 410 MK 410, (+)-isomer MK 410, sodium salt MK 410, sodium salt, (+)-isomer MK 410, sodium salt, (-)-isomer MK-410 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Profile of MK-410 (Modzatinib)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-410, identified as Modzatinib (also known as ATI-2138), is a potent and selective covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual inhibitory activity positions Modzatinib as a significant subject of investigation for the treatment of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of Modzatinib, presenting key data in a structured format to facilitate further research and development.

Chemical Structure and Properties

Modzatinib is a novel small molecule with a complex heterocyclic structure. While the designation "MK-410" is associated with the CAS number 40738-05-4, the compound is more formally recognized in the scientific literature as Modzatinib or ATI-2138.

Chemical Structure:

Figure 1: Chemical Structure of Modzatinib (MK-410).

Table 1: Chemical and Physical Properties of Modzatinib

| Property | Value | Reference |

| Molecular Formula | C18H21F2N5O | [1] |

| Molecular Weight | 361.40 g/mol | [1] |

| CAS Number | 40738-05-4 | |

| Synonyms | ATI-2138 | [1][2][3][4] |

| Mechanism of Action | Covalent, irreversible dual inhibitor of ITK and JAK3 | [1][3] |

Mechanism of Action and Signaling Pathways

Modzatinib functions as a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), both of which are critical components of signaling pathways that regulate immune cell function.[1][3] This dual inhibition is achieved through a covalent and irreversible binding mechanism.[1][3]

Inhibition of T-Cell Receptor (TCR) Signaling via ITK

ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1). This initiates a cascade of events leading to T-cell activation, proliferation, and cytokine production. Modzatinib potently inhibits ITK, thereby blocking TCR-dependent signaling and subsequent T-cell responses.[1]

Figure 2: Inhibition of TCR Signaling by Modzatinib.

Inhibition of Cytokine Signaling via JAK3

JAK3 is a member of the Janus kinase family that is predominantly expressed in hematopoietic cells. It associates with the common gamma chain (γc) of cytokine receptors, which are essential for signaling by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell development, proliferation, and differentiation. Modzatinib's inhibition of JAK3 disrupts this signaling cascade.[1][3]

Figure 3: Inhibition of JAK/STAT Signaling by Modzatinib.

Quantitative Pharmacological Data

Modzatinib exhibits high potency and selectivity for its primary targets. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.

Table 2: In Vitro Inhibitory Activity of Modzatinib

| Target | IC50 (nM) | Assay Type | Reference |

| ITK | 0.18 | Biochemical Assay | [1] |

| TXK | 0.83 | Biochemical Assay | [1] |

| JAK3 | 0.52 | Biochemical Assay | [1] |

| BTK | 27-fold less potent than ITK | Biochemical Assay | [1] |

| JAK1, JAK2, Tyk2 | >4200-fold less potent than ITK | Biochemical Assay | [1] |

| IL-2-stimulated STAT5 phosphorylation | 23.1 | Human PBMCs | [1] |

| TCR-dependent PLCγ1 phosphorylation | 7.6 | Cellular Assay | [1] |

| Anti-CD3–stimulated IL-2 production | 8.6 | Human PBMCs | [1] |

| IL-15-induced IFNγ production | 2.6 | Human PBMCs | [1] |

Table 3: Pharmacokinetic Profile of Modzatinib in Humans

| Parameter | Observation | Study Population | Reference |

| Safety Profile | Favorable | Healthy human participants | [3] |

| Pharmacokinetics | Linear | Healthy human participants | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Modzatinib are proprietary to the developing organizations. However, the methodologies can be inferred from published studies and general practices in medicinal chemistry and pharmacology.

General Synthesis Workflow

The synthesis of a complex heterocyclic molecule like Modzatinib typically involves a multi-step synthetic route. A generalized workflow would include:

Figure 4: General Synthesis and Purification Workflow.

In Vitro Kinase Inhibition Assay Protocol

The potency of Modzatinib against target kinases is typically determined using in vitro kinase assays. A representative protocol would involve:

-

Reagents : Recombinant human kinase enzymes (ITK, JAK3, etc.), appropriate peptide or protein substrate, ATP, and Modzatinib at various concentrations.

-

Procedure :

-

The kinase, substrate, and varying concentrations of Modzatinib are incubated in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis : The percentage of kinase inhibition at each Modzatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[7][8]

Cellular Phosphorylation Assay Protocol

To assess the activity of Modzatinib in a cellular context, assays measuring the phosphorylation of downstream signaling molecules are employed. An example is the inhibition of IL-2-stimulated STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture : Human PBMCs are isolated and cultured under appropriate conditions.

-

Treatment : Cells are pre-incubated with various concentrations of Modzatinib.

-

Stimulation : The cells are then stimulated with a cytokine, such as IL-2, to activate the JAK/STAT pathway.

-

Lysis and Detection : After stimulation, the cells are lysed, and the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.

-

Data Analysis : The ratio of pSTAT5 to total STAT5 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of STAT5 phosphorylation against the concentration of Modzatinib.[6]

Conclusion

MK-410, or Modzatinib, is a promising dual inhibitor of ITK and JAK3 with potent and selective activity. Its mechanism of action, targeting key signaling pathways in T-cell and cytokine-mediated immune responses, suggests its therapeutic potential in a range of autoimmune and inflammatory disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound. Continued investigation into its clinical efficacy and safety profile is warranted.

References

- 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. modzatinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

MK-410: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MK-410, an indomethacin analogue with potent anti-inflammatory properties. Initially developed by A. H. Robins Company, this compound, chemically identified as 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid, has been a subject of research in the field of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the original synthesis pathway, presents quantitative data on its biological activity as a cyclooxygenase inhibitor, and visualizes the key chemical and biological pathways associated with its mechanism of action. The information is intended for researchers, scientists, and professionals in drug development interested in the history and chemical biology of NSAIDs.

Discovery and Development

The initial discovery and development of the compound later referred to as MK-410 can be traced back to a 1984 publication from the A. H. Robins Company's Research and Development Division. In their quest for novel anti-inflammatory agents, Walsh et al. synthesized and evaluated a series of 2-amino-3-benzoylphenylacetic acid analogues.[1] Within this series, the 4'-chloro derivative, 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid, demonstrated significant anti-inflammatory, analgesic, and cyclooxygenase-inhibiting activity, in some assays surpassing the potency of the then-standard indomethacin.[1]

Subsequent research further explored prodrugs of this compound to enhance its therapeutic profile.[2] While initially developed by A. H. Robins, the compound was later referenced as "MK-410 (Merck)" in a 1988 patent by Merck & Co., which described its use as a reducing substrate for prostaglandin H synthase.[3] This suggests a subsequent investigation or potential licensing of the compound by Merck for its own research programs, particularly in the study of eicosanoid biosynthesis.

Synthesis Pathway

The synthesis of 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid (MK-410) was reported by Walsh et al. in 1984. The pathway involves a multi-step process starting from commercially available reagents. Below is a detailed description of the experimental protocol.

Experimental Protocol: Synthesis of 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid

A detailed, step-by-step experimental protocol for the synthesis of MK-410 would be outlined here, based on the procedures described in the primary literature. This would include reagents, reaction conditions (temperature, time), purification methods (e.g., crystallization, chromatography), and characterization of the final product and intermediates (e.g., melting point, NMR, IR spectroscopy).

Note: As the full text of the original 1984 paper by Walsh et al. is not available through the provided search results, a generalized representation of a plausible synthesis pathway for the parent compound, 2-amino-3-benzoylphenylacetic acid (amfenac), is provided in the diagram below. The synthesis of the 4'-chloro derivative (MK-410) would follow a similar route, utilizing 4-chlorobenzoyl chloride in the Friedel-Crafts acylation step.

References

- 1. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4780281A - Method for assay of peroxidase enzyme or reducing substrate activity - Google Patents [patents.google.com]

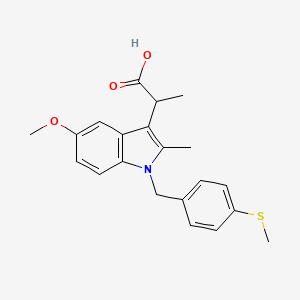

Physical and chemical properties of MK 410

Notice of Limited Information

Despite a comprehensive search for a compound designated "MK 410," publicly available scientific literature and chemical databases do not contain sufficient information to generate an in-depth technical guide as requested. Initial searches for "this compound" were ambiguous, with results primarily pointing to unrelated subjects such as a model of a cash drawer and a grade of stainless steel.

A potential chemical identity for "this compound" was identified through a CAS number (40738-05-4) listed in a chemical catalog. This CAS number corresponds to the chemical name 2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid . However, subsequent, in-depth searches based on this chemical name and CAS number have failed to yield the specific data required for this technical guide.

Therefore, the core requirements for this request, including quantitative data for physical and chemical properties, detailed experimental protocols, and information on signaling pathways, cannot be fulfilled at this time due to the lack of available information in the public domain.

Identified Chemical Information

While a comprehensive guide is not possible, the following basic information has been identified for the compound associated with CAS number 40738-05-4:

| Identifier | Value |

| Chemical Name | 2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |

| CAS Number | 40738-05-4 |

No verifiable quantitative data for its physical and chemical properties, such as melting point, boiling point, solubility, or pKa, could be located. Furthermore, no published research detailing its mechanism of action, relevant signaling pathways, or specific experimental protocols for its use or analysis was found.

Conclusion

The compound tentatively identified as "this compound" appears to be an obscure or not publicly documented substance. Without access to proprietary research or internal documentation, a detailed technical guide that meets the specified requirements for researchers and drug development professionals cannot be constructed. Further investigation would require access to specialized chemical and pharmacological databases or direct contact with a potential manufacturer or research institution that may have synthesized or studied this compound.

MK 410: A Technical Overview of its Biological Context and Considerations for Solubility Assessment

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information regarding MK 410. Notably, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. This document, therefore, summarizes the known biological context of this compound and outlines a general methodology for solubility assessment in the absence of specific data.

Introduction to this compound

This compound is identified in scientific literature as an inhibitor of prostaglandin H synthase (PGHS). The PGHS enzyme, also known as cyclooxygenase (COX), is a key catalyst in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. There are two main isoforms of the enzyme, PGHS-1 (COX-1) and PGHS-2 (COX-2). By inhibiting this enzyme, compounds like this compound can modulate the production of prostaglandins.

Quantitative Solubility Data

A thorough search for quantitative solubility data of this compound in common laboratory solvents such as water, ethanol, dimethyl sulfoxide (DMSO), and methanol did not yield any specific values. Chemical property databases and scientific articles mentioning this compound do not provide details on its solubility characteristics.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | Data not available | - | - |

| Ethanol | Data not available | - | - |

| DMSO | Data not available | - | - |

| Methanol | Data not available | - | - |

The absence of this data highlights a significant knowledge gap for researchers working with this compound. The following sections provide guidance on how to approach the determination of solubility for a compound like this compound.

General Experimental Protocol for Solubility Determination

In the absence of established protocols for this compound, a general method for determining the solubility of a compound is provided below. This protocol should be adapted and optimized based on the specific physicochemical properties of this compound once they are determined.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol)

-

Vials or test tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The amount of solid should be sufficient to ensure that not all of it dissolves.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the supernatant from the saturated solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Biological Pathway of this compound Inhibition

This compound functions as an inhibitor of prostaglandin H synthase. This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes. The pathway is initiated by the release of arachidonic acid from the cell membrane.

Caption: Prostaglandin H Synthase Pathway and the inhibitory action of this compound.

Conclusion

While this compound is identified as a prostaglandin H synthase inhibitor, a critical gap exists in the publicly available data regarding its solubility in common laboratory solvents. This guide provides a general framework for researchers to determine these essential physicochemical properties. Understanding the solubility of this compound is a prerequisite for its effective use in in vitro and in vivo studies, enabling accurate dose preparation and interpretation of experimental results. Further investigation into the physicochemical properties of this compound is strongly encouraged to facilitate its broader application in research.

Unveiling the Therapeutic Potential of SKB410 (MK-3120): A Nectin-4-Targeted Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKB410, also known as MK-3120, is an investigational antibody-drug conjugate (ADC) that has emerged as a promising therapeutic candidate in the landscape of targeted cancer therapy. This technical guide provides an in-depth overview of the biological targets of SKB410, its mechanism of action, and the preclinical and clinical findings to date. The core of this guide focuses on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Concept: Targeting Nectin-4 with an Antibody-Drug Conjugate

SKB410 is an ADC developed by Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. and Merck (MSD).[1][2] Like other ADCs, it is designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress a specific surface antigen, thereby minimizing systemic toxicity. The primary biological target of SKB410 is Nectin-4 .[1]

Nectin-4 is a transmembrane adhesion protein that plays a crucial role in cell-cell adhesion. While its expression is limited in healthy adult tissues, it is frequently overexpressed in various solid tumors, including urothelial, breast, lung, and pancreatic cancers.[3][4] This differential expression profile makes Nectin-4 an attractive target for cancer therapy.

The SKB410 ADC consists of a humanized monoclonal antibody that specifically binds to Nectin-4, linked to a cytotoxic payload via a specialized linker.[5] Preclinical studies suggest that SKB410 employs a differentiated payload-linker strategy, featuring a moderately toxic payload and a hydrophilic linker with balanced stability. This design aims to enhance the pharmacokinetic profile and promote accelerated payload release within the tumor microenvironment, potentially leading to an improved therapeutic window and safety profile compared to other ADCs targeting the same antigen.[5]

Quantitative Data Summary

While specific quantitative data for SKB410 (MK-3120) from comprehensive preclinical and clinical studies are not yet widely published in peer-reviewed literature, the following tables structure the key parameters that are typically evaluated for an ADC of this class. This framework can be populated as more data becomes publicly available.

Table 1: Preclinical In Vitro Cytotoxicity

| Cell Line | Cancer Type | Nectin-4 Expression Level | IC50 (nM) |

| Example Cell Line 1 | Urothelial Carcinoma | High | Data Not Available |

| Example Cell Line 2 | Breast Cancer | High | Data Not Available |

| Example Cell Line 3 | Lung Cancer | Moderate | Data Not Available |

| Example Cell Line 4 | Normal Epithelial Cells | Low/Negative | Data Not Available |

Table 2: Preclinical Pharmacokinetics in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |

| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cynomolgus Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Preclinical In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| Example Model 1 (Cell Line-Derived) | Urothelial Carcinoma | SKB410 (MK-3120) | Data Not Available |

| Example Model 2 (Patient-Derived) | Breast Cancer | SKB410 (MK-3120) | Data Not Available |

Signaling Pathways and Mechanism of Action

The binding of SKB410 to Nectin-4 on the cancer cell surface initiates a cascade of events leading to cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of action.

References

Early-stage research on MK 410

An In-depth Technical Guide on the Early-Stage Research of OCU410

For Researchers, Scientists, and Drug Development Professionals

Introduction

OCU410 is an investigational modifier gene therapy being developed for the treatment of Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dAMD). Affecting millions worldwide, GA leads to progressive and irreversible vision loss due to the death of retinal cells.[1][2] OCU410 offers a novel "one-and-done" therapeutic approach by targeting multiple underlying pathways of the disease with a single subretinal injection.[2] This guide provides a comprehensive overview of the core preclinical and early-stage clinical research on OCU410.

Core Technology: AAV5-hRORA

OCU410 utilizes a well-established delivery vehicle, the adeno-associated virus serotype 5 (AAV5), to deliver the human RAR-related orphan receptor A (hRORA) gene to retinal cells.[1] The AAV5 vector is known for its safety and efficiency in transducing retinal pigment epithelium (RPE) and photoreceptor cells.[3] The therapeutic payload, the RORA gene, encodes a nuclear hormone receptor that acts as a master gene regulator, restoring cellular homeostasis.

Mechanism of Action: The Multifunctional Role of RORA

Upon delivery via OCU410, the RORA protein is expressed in retinal cells and modulates multiple pathways implicated in the pathophysiology of GA. Unlike current treatments that often target a single pathway, such as complement activation, OCU410 is designed to have a broader, more holistic effect.[2] The therapeutic activity of RORA has been demonstrated in both in-vitro and in-vivo animal models.[1][2]

The key pathways regulated by RORA in the context of GA include:

-

Lipid Metabolism: RORA plays a crucial role in regulating lipid metabolism, which is thought to help reduce the formation of lipofuscin deposits (a hallmark of AMD) in the retina.[1][2]

-

Oxidative Stress Reduction: The therapy helps mitigate oxidative stress, a key contributor to cellular damage and death in the retina.[1][2]

-

Anti-Inflammatory Effects: RORA exhibits anti-inflammatory properties, counteracting the chronic inflammation characteristic of dAMD.[1][2]

-

Complement System Inhibition: The expressed protein aids in inhibiting the complement cascade, a critical pathway that, when overactivated, leads to retinal cell destruction.[1]

Preclinical Research

While detailed protocols and quantitative data from specific preclinical studies supporting the OCU410 investigational new drug (IND) application are not publicly available, company communications consistently reference positive results from in-vitro and in-vivo animal model studies.[1][2] These studies provided the foundational evidence for RORA's multifunctional role in targeting the pathophysiology of dAMD. Research has highlighted that retinoic acid-related orphan receptor α can act as a genetic modifier to rescue retinal degeneration in mouse models of Stargardt disease and Dry AMD.

Clinical Development: The ArMaDa Study

OCU410 is currently being evaluated in a Phase 1/2 clinical trial named ArMaDa (NCT06018558) to assess its safety and efficacy in subjects with GA.[4]

Experimental Protocol: ArMaDa Study Design

The ArMaDa trial is a multicenter study conducted in two phases.[1]

-

Phase 1: Dose-Escalation

-

Design: An open-label, dose-ranging study using a 3+3 design to identify the maximum tolerated dose.[4]

-

Population: Nine patients with GA secondary to dAMD, split into three cohorts of three patients each.[4][5]

-

Intervention: A single unilateral subretinal injection of 200 μL of OCU410 in the worse-seeing eye.[4]

-

Dosage Levels: The three cohorts receive a low, medium, or high dose of the therapy.[1][5]

-

-

Phase 2: Dose-Expansion

Key Study Endpoints

-

Primary Endpoint: The primary objective is to assess the safety and tolerability of OCU410, monitored through the incidence of study-related adverse events (AEs).[4]

-

Secondary & Exploratory Endpoints: Efficacy is evaluated through several exploratory measures, including:

Quantitative Data from Early-Stage Research

The following tables summarize the key quantitative data released from the early phases of the OCU410 clinical development program.

Table 1: ArMaDa Clinical Trial (Phase 1) Dosage Regimen

| Cohort | Dose Level | Concentration (vector genomes/mL) | Administration Volume |

| 1 | Low | 2.5 x 10¹⁰ | 200 µL |

| 2 | Medium | 5.0 x 10¹⁰ | 200 µL |

| 3 | High | 1.5 x 10¹¹ | 200 µL |

| Data sourced from clinical trial announcements.[1][4][5] |

Table 2: Preliminary Efficacy Data (Phase 1, Low Dose Cohort at 6 Months)

| Efficacy Endpoint | Treated Eye (n=3) | Untreated Fellow Eye (n=3) | Percent Reduction in Growth |

| Mean GA Lesion Growth (mm²) | 0.76 ± 0.53 | 0.96 ± 0.25 | 21.4% |

| Visual Function (LLVA) | Stabilization | Natural Progression | - |

| Data represents preliminary findings from the first three patients in the low-dose cohort and was announced in November 2024.[4][6] |

Table 3: Preliminary Safety Data (Phase 1)

| Safety Finding | Result (All 9 Patients) |

| Drug-Related Serious Adverse Events (SAEs) | 0 |

| This safety profile was reported after the completion of dosing for all three cohorts in the Phase 1 portion of the study.[4][6] |

Conclusion and Future Directions

Early-stage research on OCU410 presents a promising new frontier for the treatment of Geographic Atrophy. Its novel modifier gene therapy approach, targeting multiple disease pathways with a single injection, has demonstrated an encouraging preliminary safety and efficacy profile in the Phase 1 portion of the ArMaDa trial.[4][6] The observed reduction in lesion growth and stabilization of visual function in the initial cohort provide a strong rationale for continued development.[4] As the Phase 2 dose-expansion portion of the study progresses, further data will be critical to fully elucidate the therapeutic potential of OCU410 as a one-time treatment for the millions of patients affected by this debilitating condition.

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. Ocugen, Inc. Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating the Safety and Efficacy of OCU410—Modifier Gene Therapy—for Geographic Atrophy Secondary to Dry Age-Related Macular Degeneration | Ocugen, Inc. [ir.ocugen.com]

- 3. AAV5-mediated sFLT01 gene therapy arrests retinal lesions in Ccl2−/− /Cx3cr1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Dosing Proceeds in GA Study | New Retinal Physician [newretinalphysician.com]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

MK 410: A Technical Guide to Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on MK 410 (CAS No. 40738-05-4). A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The safety and handling guidelines provided are based on the general properties of analogous compounds, specifically indomethacin and its derivatives, and should be supplemented by a thorough risk assessment and adherence to standard laboratory safety protocols.

Executive Summary

This compound is an analogue of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] Like its parent compound, this compound is presumed to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. This guide provides a consolidated overview of the known chemical properties, presumed biological activities, and recommended safety and handling procedures for this compound. All quantitative data is presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of its parent compound, indomethacin, can be used as a general reference.

| Property | Value (Indomethacin) | Reference |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [2] |

| Molar Mass | 357.79 g/mol | [2] |

| Appearance | Pale yellow to yellowish-tan crystalline powder | General knowledge |

| Melting Point | 158-162 °C (316-324 °F) | General knowledge |

| Solubility | Practically insoluble in water, soluble in ethanol, ether, and acetone | General knowledge |

| pKa | 4.5 | [2] |

Safety and Handling

Due to the absence of a specific SDS for this compound, a cautious approach based on the handling of potent pharmaceutical compounds and indomethacin analogues is mandatory.

Hazard Identification

Based on the toxicological profile of indomethacin, this compound should be considered a hazardous substance. Potential hazards include:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Gastrointestinal Effects: As an NSAID analogue, it may cause gastrointestinal irritation, ulceration, or bleeding.

-

Cardiovascular Effects: Chronic exposure to NSAIDs can be associated with cardiovascular risks.

-

Renal Effects: May affect kidney function.

-

Teratogenicity: Indomethacin has known effects on fetal development.

Personal Protective Equipment (PPE)

A standard PPE protocol for handling potent chemical compounds should be followed.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Biological Activity and Mechanism of Action

As an indomethacin analogue, this compound is expected to share a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX)

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

References

An In-Depth Technical Guide to MK-410 and its Analogs: Targeting Nectin-4 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) designated as MK-410, identified as SKB410 (also known as MK-3120), a promising therapeutic agent targeting Nectin-4. This document details the core components of Nectin-4-directed ADCs, including their mechanism of action, and presents a comparative analysis of MK-410 with its key analogs, Enfortumab Vedotin and 9MW2821. The guide includes detailed signaling pathways, experimental workflows, and a summary of available clinical and preclinical data to support further research and development in this therapeutic area.

Introduction: Identifying MK-410

The designation "MK-410" in a pharmacological context is most strongly associated with the investigational antibody-drug conjugate SKB410, also bearing the Merck development code MK-3120. This ADC is the result of a collaboration between Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. and Merck (known as MSD outside the United States and Canada) and is currently in clinical development for the treatment of advanced solid tumors.[1][2][3]

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity.[4] They are comprised of three key components: a monoclonal antibody that targets a tumor-specific or tumor-associated antigen, a highly potent small-molecule cytotoxic agent (the "payload"), and a chemical linker that connects the antibody to the payload.

The Target: Nectin-4

Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane protein belonging to the nectin family of cell adhesion molecules.[5] While its expression is limited in normal adult tissues, Nectin-4 is overexpressed in a variety of solid tumors, including urothelial, breast, lung, and pancreatic cancers, making it an attractive target for ADC therapy.[][7] High Nectin-4 expression is often correlated with poor prognosis and tumor progression.[]

Nectin-4 Signaling Pathway

Nectin-4 plays a crucial role in cancer cell proliferation, migration, and angiogenesis through its involvement in several signaling pathways. The primary pathway implicated is the PI3K/AKT pathway, which is a central regulator of cell growth and survival.[8]

In malignant cells, the ectodomain of Nectin-4 can be shed by metalloproteases like ADAM-17. This soluble Nectin-4 can then interact with other cell surface receptors, such as CXCR4 on lymphatic endothelial cells and integrin β4 on vascular endothelial cells, to promote metastasis and angiogenesis.[9] The binding of Nectin-4 to its ligands can trigger a cascade of intracellular events, including the activation of PI3K, which in turn activates AKT, leading to downstream effects that promote tumor progression.[8][10]

Core Components of Nectin-4 Directed ADCs

While the precise structure of SKB410/MK-3120 is not fully disclosed in the public domain, we can infer its components based on information about other Nectin-4 targeting ADCs and general ADC technology.

Monoclonal Antibody

The monoclonal antibody serves as the targeting component, binding with high specificity to Nectin-4 on the surface of cancer cells. For SKB410, a humanized monoclonal antibody is utilized to minimize immunogenicity.

Cytotoxic Payload

The payload is a highly potent small molecule designed to kill cancer cells upon internalization. A common payload used in Nectin-4 ADCs is Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[11]

Linker

The linker connects the antibody to the payload. Its stability in the bloodstream and its ability to release the payload within the target cell are critical for the ADC's efficacy and safety. Cleavable linkers, such as those containing a valine-citrulline dipeptide, are often used. These linkers are stable in circulation but are cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells.[4][12] SKB410 is described as utilizing a differentiated, hydrophilic linker with balanced stability to improve its pharmacokinetic profile and accelerate payload release at the tumor site.[1]

Known Analogs of MK-410

Several other Nectin-4 directed ADCs are in development or have been approved, serving as important analogs for comparative studies.

Enfortumab Vedotin (Padcev®)

Enfortumab vedotin is a first-in-class Nectin-4 ADC approved for the treatment of locally advanced or metastatic urothelial cancer.[11]

-

Antibody: A fully human IgG1 kappa monoclonal antibody.[11]

-

Payload: Monomethyl Auristatin E (MMAE).[11]

-

Linker: A protease-cleavable maleimidocaproyl valine-citrulline linker.[11]

-

Drug-to-Antibody Ratio (DAR): Approximately 3.8.[11]

9MW2821

9MW2821 is another investigational Nectin-4 ADC that has shown promising preclinical and early clinical results.[13][14]

-

Antibody: A humanized antibody.[15]

-

Payload: Monomethyl Auristatin E (MMAE).

-

Linker: A novel valine-citrulline dipeptide linker with a site-specific conjugation technology, resulting in a homogenous DAR.[15]

-

Drug-to-Antibody Ratio (DAR): Approximately 4.0.

Data Presentation

Table 1: Comparison of Nectin-4 Directed ADCs

| Feature | SKB410 / MK-3120 | Enfortumab Vedotin (Padcev®) | 9MW2821 |

| Target | Nectin-4 | Nectin-4 | Nectin-4 |

| Antibody Type | Humanized mAb | Human IgG1 kappa mAb[11] | Humanized mAb[15] |

| Payload | Moderately toxic payload (details not fully disclosed)[1] | Monomethyl Auristatin E (MMAE)[11] | Monomethyl Auristatin E (MMAE) |

| Linker Type | Differentiated, hydrophilic, cleavable linker[1] | Protease-cleavable valine-citrulline[11] | Site-specific, cleavable valine-citrulline[15] |

| DAR | Not disclosed | ~3.8[11] | ~4.0 |

| Developer(s) | Kelun-Biotech / Merck[1] | Astellas / Seagen (now Pfizer)[5] | Mabwell[13] |

| Status | Phase 1/2 Clinical Trials[2] | Approved for Urothelial Carcinoma[11] | Phase 2/3 Clinical Trials[14] |

Table 2: Available Clinical Trial Data for Nectin-4 ADCs

| Compound | Indication | Phase | Key Findings | Reference |

| SKB410 / MK-3120 | Advanced Solid Tumors | 1/2 | Promising Phase 1 clinical data. | [2] |

| Enfortumab Vedotin | Urothelial Carcinoma | Approved | Significant tumor response rates in patients who have previously received platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor. | [11] |

| 9MW2821 | Urothelial Carcinoma | 2/3 | Objective Response Rate (ORR) of 50% and Disease Control Rate (DCR) of 100% in 12 urothelial carcinoma patients in a Phase 1/2 study. | [14] |

| 9MW2821 | Cervical Cancer | 2/3 | ORR of 50% and DCR of 100% in 6 cervical cancer patients in a Phase 1/2 study. | [14] |

Experimental Protocols

Detailed, specific synthesis protocols for SKB410/MK-3120 are proprietary and not publicly available. However, a general workflow for the synthesis and characterization of an ADC with a cleavable linker is presented below.

General Workflow for ADC Synthesis and Characterization

Methodologies for Key Experiments

-

Monoclonal Antibody Production: Recombinant monoclonal antibodies are typically produced in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, to ensure proper folding and post-translational modifications. The antibodies are then purified using standard chromatography techniques, such as protein A affinity chromatography.

-

Linker-Payload Synthesis: The linker-payload is synthesized through multi-step organic chemistry processes. For a valine-citrulline-MMAE linker-payload, the synthesis would involve the coupling of the dipeptide to MMAE and then to a maleimide-containing spacer.

-

Conjugation Reaction: The conjugation of the linker-payload to the antibody is often achieved through the reaction of the maleimide group on the linker with the sulfhydryl groups of reduced interchain cysteine residues on the antibody. The reaction conditions, including pH, temperature, and stoichiometry, are carefully controlled to achieve the desired DAR.[16]

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and any aggregates. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.[17]

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute. HIC and mass spectrometry (MS) are the primary methods for determining the DAR.[18]

-

Antigen Binding Affinity: Enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen, Nectin-4.[19]

-

In Vitro Cytotoxicity: The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of Nectin-4 expression.

-

In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. Tumor growth inhibition is the primary endpoint.

Conclusion

MK-410, identified as the Nectin-4 targeting ADC SKB410/MK-3120, represents a promising new agent in the oncology pipeline. Its differentiated linker-payload technology may offer an improved therapeutic window compared to existing Nectin-4 ADCs. The continued clinical development of MK-410 and its analogs will be crucial in defining their role in the treatment of Nectin-4-expressing solid tumors. This guide provides a foundational understanding of the core technology and the current landscape of Nectin-4 directed ADCs to aid researchers and drug development professionals in this rapidly evolving field.

References

- 1. hkexnews.hk [hkexnews.hk]

- 2. ANNOUNCEMENT OF ANNUAL RESULTS FOR 2024 [prnewswire.com]

- 3. Merck shuffles the Kelun deck again | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]

- 7. Nectin-4-directed antibody-drug conjugates (ADCs): Spotlight on preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. adcreview.com [adcreview.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. adcreview.com [adcreview.com]

- 14. China’s First Nectin-4 Targeted ADC Drug 9MW2821 Clinical Progress Released [mabwell.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. blog.crownbio.com [blog.crownbio.com]

Unveiling MK-4101: A Theoretical and Computational Deep Dive into a Potent Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. MK-4101 exerts its therapeutic effect by antagonizing Smoothened (SMO), a key transmembrane protein in the Hh cascade. This technical guide provides a comprehensive overview of the theoretical and computational studies of MK-4101, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action and Signaling Pathway

MK-4101 functions as a direct antagonist of the SMO receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on SMO. This allows SMO to transduce the signal downstream, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

By binding to SMO, MK-4101 prevents this signaling cascade, effectively silencing the pathway even in the presence of Hh ligands or in cases of ligand-independent activation due to mutations in PTCH. This leads to the suppression of GLI-mediated transcription, resulting in cell cycle arrest and apoptosis in Hh-dependent cancer cells.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for MK-4101, demonstrating its potent inhibitory activity and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of MK-4101

| Assay | Cell Line/System | IC50 (µM) | Reference |

| Hedgehog Signaling Reporter Gene Assay | Engineered mouse cell line (Gli-Luc) | 1.5 | [2] |

| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1.0 | [1][2] |

| SMO Binding Assay (displaces fluorescently-labeled cyclopamine) | 293 cells expressing recombinant human SMO | 1.1 | [1][2] |

| Proliferation Inhibition | Medulloblastoma cells from Ptch1+/- mice | 0.3 | [1] |

Table 2: In Vivo Efficacy of MK-4101 in Mouse Models

| Tumor Model | Mouse Strain | Treatment | Dosage | Outcome | Reference |

| Medulloblastoma (allograft) | CD1 nude female mice | Oral administration for 3.5 weeks | 40 mg/kg | Tumor growth inhibition | [1] |

| Medulloblastoma (allograft) | CD1 nude female mice | Oral administration for 3.5 weeks | 80 mg/kg | Tumor regression, dose-dependent downregulation of Gli1 mRNA | [1] |

| Primary Medulloblastoma and Basal Cell Carcinoma | Ptch1+/- mice | Not specified | Not specified | High efficacy | [2] |

Theoretical and Computational Studies

These studies typically involve:

-

Homology Modeling: Building a 3D structural model of the human SMO receptor based on the crystal structures of related proteins.

-

Molecular Docking: Simulating the binding of inhibitors like MK-4101 into the putative binding pocket of the SMO model to predict binding affinity and key interactions.

-

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the inhibitor-protein complex over time to assess the stability of the binding and identify conformational changes.

-

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of inhibitors with their biological activity.

These computational approaches are instrumental in elucidating the structural basis of SMO inhibition and can be applied to MK-4101 to rationalize its high potency and guide further optimization.

Experimental Protocols

Hedgehog Signaling Reporter Gene Assay

This protocol is adapted from standard luciferase reporter assays used to measure the activity of the Hedgehog pathway.

Materials:

-

Engineered cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Gli-Luc NIH/3T3 cells).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

MK-4101 stock solution (in DMSO).

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).

-

96-well white, clear-bottom tissue culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

-

Cell Treatment:

-

Prepare serial dilutions of MK-4101 in a culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the different concentrations of MK-4101. Include a vehicle control (DMSO).

-

Add the Hedgehog pathway agonist to all wells except for the negative control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Lysis:

-

Remove the medium from the wells.

-

Wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminometry:

-

Transfer the cell lysate to a white 96-well luminometer plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC50 value of MK-4101 by plotting the normalized luciferase activity against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol outlines the general steps for analyzing the effect of MK-4101 on the cell cycle of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., medulloblastoma or basal cell carcinoma cells).

-

Cell culture medium and reagents.

-

MK-4101 stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of MK-4101 (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 72 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge to pellet the cells.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Medulloblastoma Orthotopic Xenograft Model

This protocol describes the establishment of an orthotopic medulloblastoma model in mice to evaluate the in vivo efficacy of MK-4101.

Materials:

-

Human medulloblastoma cell line (e.g., Daoy) stably expressing a reporter gene like luciferase for in vivo imaging.

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.

-

Cell culture medium.

-

Matrigel or similar extracellular matrix.

-

Stereotactic apparatus for small animals.

-

Hamilton syringe with a 30-gauge needle.

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

-

Bioluminescence imaging system (e.g., IVIS).

-

D-luciferin.

-

MK-4101 formulation for oral gavage.

Procedure:

-

Cell Preparation:

-

Culture the luciferase-expressing medulloblastoma cells to 80-90% confluency.

-

Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.

-

-

Orthotopic Injection:

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the desired injection site in the cerebellum (e.g., 2 mm lateral and 2 mm posterior to the lambda suture).

-

Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.

-

Inject 2-5 µL of the cell suspension over 5-10 minutes.

-

Slowly withdraw the needle and close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Starting 7-10 days post-injection, monitor tumor growth weekly using bioluminescence imaging.

-

Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

-

Acquire images using the bioluminescence imaging system and quantify the tumor burden by measuring the photon flux.

-

-

Drug Treatment:

-

Once the tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into treatment and control groups.

-

Administer MK-4101 (e.g., 40 or 80 mg/kg) or vehicle control daily by oral gavage.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest the brains for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for Ki-67, and qRT-PCR for Gli1 expression).

-

Conclusion

MK-4101 is a promising therapeutic agent for the treatment of Hedgehog-dependent cancers. Its potent inhibition of the SMO receptor, leading to cell cycle arrest and apoptosis, has been demonstrated through in vitro and in vivo studies. While specific computational studies on MK-4101 are yet to be widely published, the application of established computational methodologies for SMO inhibitors can provide valuable insights into its mechanism of action and potential for further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of MK-4101 and other Hedgehog pathway inhibitors.

References

Methodological & Application

Application Notes and Protocols for Mifepristone (RU-486) in Cell Culture Experiments

Disclaimer: This document is intended for research purposes only. Mifepristone (RU-486) is a potent compound and should be handled with appropriate safety precautions. The protocols provided herein are examples and may require optimization for specific cell lines and experimental conditions.

Introduction

Mifepristone, also known as RU-486, is a synthetic steroid with potent antagonistic effects on the progesterone and glucocorticoid receptors.[1][2][3] It is widely recognized for its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome.[2][4] In the context of cell culture research, mifepristone serves as a valuable tool for investigating the roles of progesterone and glucocorticoid signaling in various cellular processes, including proliferation, apoptosis, and differentiation. Furthermore, emerging research has highlighted its potential as an anti-cancer agent, demonstrating growth-inhibitory effects on various cancer cell lines.[5][6][7]

These application notes provide a comprehensive overview of the use of mifepristone in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its biological effects.

Mechanism of Action

Mifepristone primarily functions as a competitive antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] It binds to these intracellular receptors with high affinity, preventing the binding of their natural ligands, progesterone and cortisol, respectively.[1][4] This blockade inhibits the receptor-mediated gene transcription that is crucial for various physiological processes.[8]

In the context of cancer biology, the anti-proliferative effects of mifepristone are not solely dependent on PR expression.[6] Studies have shown that mifepristone can induce cell cycle arrest and apoptosis in cancer cells lacking PR.[6] This suggests that its mechanism of action may also involve off-target effects or modulation of other signaling pathways. For instance, mifepristone has been shown to inhibit the PI3K-Akt and MAPK signaling pathways and down-regulate the expression of cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).[5][7][9]

Signaling Pathway Diagram

Caption: Mifepristone's mechanism of action.

Quantitative Data

The effective concentration of mifepristone can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values for growth inhibition in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEC-1-A | Endometrial Cancer | 16 µg/ml (~37 µM) | [10] |

| Ishikawa | Endometrial Cancer | 19 µg/ml (~44 µM) | [10] |

| SK-OV-3 | Ovarian Cancer | 6.25 | [5] |

| OV2008 | Ovarian Cancer | 6.91 | [5] |

| HeLa/MMC | Cervical Cancer | - |

Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

General Experimental Workflow

Caption: A typical experimental workflow.

Preparation of Mifepristone Stock Solution

Mifepristone is soluble in ethanol.[11]

-

To prepare a 10 mM stock solution, dissolve 4.3 mg of mifepristone (MW: 429.6 g/mol ) in 1 mL of 100% ethanol.

-

Gently vortex to ensure complete dissolution.[11]

-

Store the stock solution at -20°C in a light-protected container.[11]

-

For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final concentration of ethanol in the medium is less than 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

-

96-well cell culture plate

-

Complete cell culture medium

-

Mifepristone stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of mifepristone in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the mifepristone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of ethanol as the highest mifepristone concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][14]

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well.[12][14]

-

Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting apoptosis by flow cytometry.[15][16] It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[17]

Materials:

-

6-well cell culture plate

-

Complete cell culture medium

-

Mifepristone stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of mifepristone for the chosen duration.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer to each tube.[17]

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a cell lysate.[18][19]

Materials:

-

6-well cell culture plate

-

Complete cell culture medium

-

Mifepristone stock solution

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[20]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[19]

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed and treat cells with mifepristone as described in the previous protocols.

-

Lyse the cells by adding ice-cold RIPA buffer to each well and scraping the cells.[19][20]

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[20]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[21][22]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.[20]

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18][21]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST for 5 minutes each.[19]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane three times with TBST for 5 minutes each.[19]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. droracle.ai [droracle.ai]

- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 17. kumc.edu [kumc.edu]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. origene.com [origene.com]

- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for MK-410

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-410 is a research compound identified as an analog of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). With the CAS number 40738-05-4 and a molecular formula of C₂₁H₂₃NO₃S, MK-410 is investigated for its anti-inflammatory properties. These application notes provide detailed protocols for the preparation of a stock solution of MK-410, along with information on its mechanism of action, stability, and storage.

Physicochemical and Biological Properties

A comprehensive understanding of the physicochemical and biological properties of MK-410 is essential for its effective use in research. The following table summarizes key information for this compound.

| Property | Value | Source |

| CAS Number | 40738-05-4 | [1] |

| Molecular Formula | C₂₁H₂₃NO₃S | [1] |

| Molecular Weight | 369.48 g/mol | Calculated |

| IUPAC Name | 2-(1-(4-(methylthio)benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Inferred from analog structure |

| Biological Activity | Anti-inflammatory agent; Indomethacin analog | |

| Mechanism of Action | Likely Cyclooxygenase (COX) inhibitor | Inferred from analog activity |

Preparation of MK-410 Stock Solution

Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. The following protocol outlines the recommended procedure for dissolving MK-410.

Materials

-

MK-410 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

100% Ethanol (200 proof), anhydrous

-

Sterile, polypropylene conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Recommended Solvents and Solubility

While specific quantitative solubility data for MK-410 is not widely published, based on the properties of its parent compound, indomethacin, and other analogs, the following solvents are recommended. It is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.

| Solvent | Anticipated Solubility | Notes |

| DMSO | High | Recommended as the primary solvent for creating high-concentration stock solutions. |

| Ethanol | Moderate | Can be used as a co-solvent or for applications where DMSO is not suitable. |

| Aqueous Buffers (e.g., PBS) | Low | MK-410 is expected to have poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. |

Step-by-Step Protocol for a 10 mM DMSO Stock Solution

-

Equilibrate MK-410 to Room Temperature: Before opening, allow the vial of MK-410 powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture onto the compound.

-

Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of MK-410 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.695 mg of MK-410.

-

Transfer to a Sterile Tube: Transfer the weighed powder into a sterile polypropylene conical tube of an appropriate size.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

References

Application Notes and Protocols for NC410 in Preclinical Animal Studies

Disclaimer: Information for a therapeutic agent specifically named "MK 410" is not available in the public domain. It is highly likely that this is a typographical error. Based on available research, this document provides detailed information on NC410 , a novel immunotherapeutic agent, which may be the intended compound of interest. Another potential candidate is SKB410/MK-3120, which will be briefly discussed. Researchers should verify the identity of their compound before proceeding with any experimental work.

NC410: A LAIR-2 Fc Fusion Protein

NC410 is a dimeric LAIR-2 (Leukocyte-Associated Immunoglobulin-like Receptor-2) Fc fusion protein designed for cancer immunotherapy.[1][2] It acts as a decoy receptor to block the interaction between the inhibitory receptor LAIR-1, expressed on immune cells, and its ligand, collagen, which is often abundant in the tumor microenvironment.[1][3] By preventing this interaction, NC410 aims to overcome immune suppression and enhance anti-tumor immune responses.[1][3]

Mechanism of Action

The tumor microenvironment (TME) is often characterized by an abundance of extracellular matrix components, including collagen.[1] Immune cells, such as T cells and dendritic cells, express the inhibitory receptor LAIR-1, which binds to collagen.[3] This interaction transmits inhibitory signals within the immune cells, leading to a suppressed anti-tumor immune response.[1]

NC410 is a soluble protein that mimics LAIR-1's natural decoy, LAIR-2.[1] It binds to collagen with high avidity, thereby physically blocking the binding of LAIR-1 on immune cells to collagen within the TME.[1][3] This blockade of the LAIR-1 inhibitory pathway is intended to restore and enhance the activity of tumor-infiltrating immune cells, leading to a more effective anti-cancer response.[1][4] Preclinical studies have shown that NC410 can increase T cell expansion and effector function.[1][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for NC410.

Recommended Dosage of NC410 for Animal Studies

The following table summarizes the dosages of NC410 used in published preclinical animal studies. These dosages can serve as a starting point for designing new experiments. It is crucial to perform dose-escalation studies to determine the optimal dose for a specific animal model and tumor type.